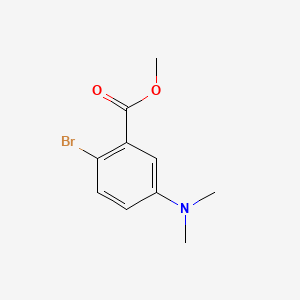

Methyl 2-bromo-5-(dimethylamino)benzoate

Description

Methyl 2-bromo-5-(dimethylamino)benzoate (CAS: 164513-41-1) is a brominated aromatic ester with the molecular formula C₁₀H₁₂BrNO₂ and a molecular weight of 258.11 g/mol. Key physical properties include a predicted density of 1.422 g/cm³, boiling point of 337.4°C, and a pKa of 2.92, indicative of weak acidity . The compound features a dimethylamino group at the 5-position and a bromine atom at the 2-position on the benzoate ring, which influence its electronic and steric properties. It is commercially available at 97% purity and has been investigated in kinase inhibition studies, particularly targeting TTBK1 (tau-tubulin kinase 1) .

Properties

IUPAC Name |

methyl 2-bromo-5-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSMZBNKKTUSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210539 | |

| Record name | Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164513-41-1 | |

| Record name | Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164513-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-(dimethylamino)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(dimethylamino)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as methyl 2-amino-5-(dimethylamino)benzoate or methyl 2-thio-5-(dimethylamino)benzoate can be formed.

Oxidation Products: Products like methyl 2-bromo-5-(dimethylamino)benzoic acid.

Reduction Products: Products like methyl 2-bromo-5-(dimethylamino)benzyl alcohol.

Scientific Research Applications

Methyl 2-bromo-5-(dimethylamino)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-(dimethylamino)benzoate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied .

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens/Functional Groups

Comparisons with methyl benzoate derivatives bearing different substituents reveal distinct physicochemical and functional differences:

Key Insights :

- The dimethylamino group in the target compound donates electrons, contrasting with nitro groups, which withdraw electrons. This difference impacts acidity and reactivity in synthetic applications .

Brominated Benzoate Derivatives with Varied Substitution Patterns

Structurally related brominated esters exhibit differences in ring positioning and additional functional groups:

Key Insights :

- Positional isomerism (e.g., bromine at 2- vs. 3-/5-positions) alters steric interactions and electronic distribution, affecting reactivity and biological target engagement.

- The nicotinate scaffold in QM-4456 introduces a pyridine ring, which may enhance hydrogen-bonding capabilities compared to the benzene ring in the target compound .

Pesticide-Related Benzoate Esters

These compounds exhibit higher polarity due to sulfonyl groups, contrasting with the lipophilic dimethylamino group in the target compound .

Biological Activity

Methyl 2-bromo-5-(dimethylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, interactions, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a bromine atom and a dimethylamino group attached to a benzoate structure. This unique configuration contributes to its reactivity and biological profile. The compound can be represented as follows:

1. Interaction with Cytochrome P450 Enzymes

Research indicates that this compound may influence the pharmacokinetics of drugs metabolized by cytochrome P450 1A2 (CYP1A2). This interaction could alter systemic drug levels, necessitating caution when co-administered with other medications.

Case Study: Drug Interaction Profile

In a study examining the interaction profile of this compound, it was found to affect the metabolism of co-administered drugs through CYP1A2 modulation. This finding underscores the importance of understanding drug interactions in clinical settings, particularly for patients on multiple medications.

Research Findings: Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds revealed that modifications in halogen and amine groups significantly impact biological activity. For example, compounds with variations in these groups exhibited differing levels of antimicrobial activity and metabolic interactions. This highlights the necessity for SAR studies in optimizing therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and dimethylamino group | Potential CYP1A2 interaction; antimicrobial potential |

| Methyl 5-bromo-2-chlorobenzoate | Chlorine instead of dimethylamino group | Varies in reactivity; potential antibacterial activity |

| Methyl 2-amino-5-(dimethylamino)benzoate dihydrochloride | Amino group instead of bromo | Different biological profile; potential therapeutic uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.